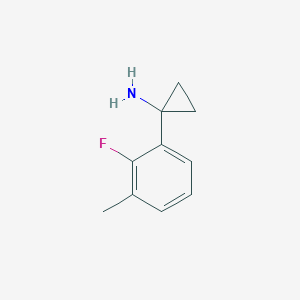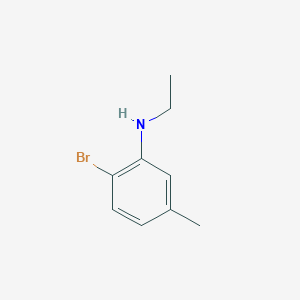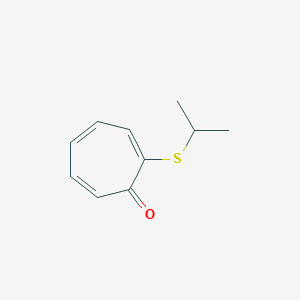
3-(3-Aminobenzenesulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminobenzenesulfonyl)benzoic acid is an organic compound with the molecular formula C13H11NO4S It consists of a benzene ring substituted with an amino group, a sulfonyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminobenzenesulfonyl)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to form 3-nitrobenzoic acid. This is achieved by treating benzoic acid with a mixture of nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group in 3-nitrobenzoic acid is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-aminobenzoic acid.
Sulfonation: The final step involves the sulfonation of 3-aminobenzoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminobenzenesulfonyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The amino group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Condensation Reactions: The carboxylic acid group can undergo condensation reactions with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Iron powder and hydrochloric acid.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Condensation: Ammonia or primary amines for amide formation; alcohols for ester formation.
Major Products Formed
Nitration: 3-nitrobenzoic acid.
Reduction: 3-aminobenzoic acid.
Sulfonation: this compound.
Condensation: Amides and esters of this compound.
Applications De Recherche Scientifique
3-(3-Aminobenzenesulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl and carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzoic acid: Lacks the sulfonyl group, making it less versatile in chemical reactions.
4-Aminobenzoic acid: Has the amino group in a different position, affecting its reactivity and applications.
Sulfanilic acid: Contains a sulfonyl group but lacks the carboxylic acid group, limiting its use in certain reactions.
Uniqueness
3-(3-Aminobenzenesulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11NO4S |
|---|---|
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
3-(3-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-10-4-2-6-12(8-10)19(17,18)11-5-1-3-9(7-11)13(15)16/h1-8H,14H2,(H,15,16) |
Clé InChI |
NATRBKIIYDUZEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)



![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)


![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B13235800.png)


